{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride
Overview
Description
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride is an organic compound with a molecular formula of C15H17N·HCl. It is a hydrochloride salt of an amine, characterized by the presence of a phenyl group substituted with a 4-methylphenyl ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of p-tolyldimethylamine with a phenylethyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. After the reaction, the compound is purified through crystallization or other purification techniques to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its interactions with biological macromolecules. It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific medical conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of {2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine hydrochloride: Similar in structure but lacks the 4-methylphenyl group.
Phenylethylamine hydrochloride: Similar but without the additional phenyl group.
Toluidine hydrochloride: Contains a methyl group on the phenyl ring but differs in the ethyl linkage.
Uniqueness
{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride is unique due to the presence of both a 4-methylphenyl group and an ethyl linkage to the phenylamine core. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)ethyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16;/h2-9H,10-11,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYCFIGLPRFYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662994 | |
Record name | 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-97-1 | |
Record name | 2-[2-(4-Methylphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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